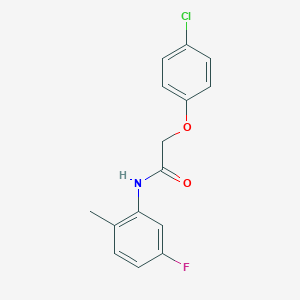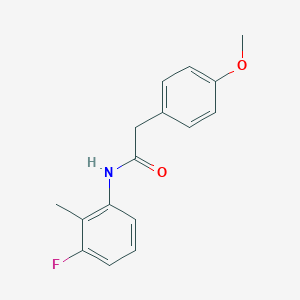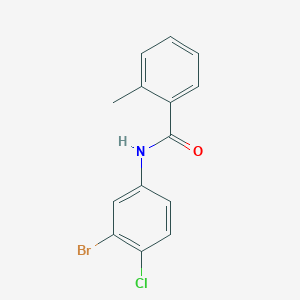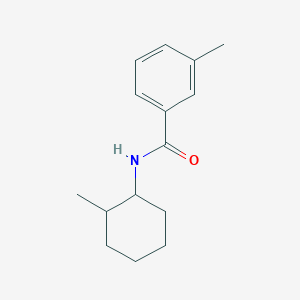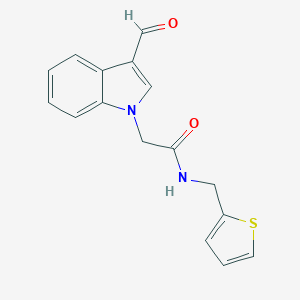
2-(3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, commonly known as FIT-039, is a novel small molecule drug that has been synthesized and studied for its potential therapeutic applications. It belongs to the class of indole derivatives, which have been known to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of FIT-039 is not fully understood, but it has been proposed to act through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. FIT-039 has also been shown to modulate the activity of various enzymes and proteins involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
FIT-039 has been shown to possess anti-inflammatory and anti-cancer properties by inhibiting the production of pro-inflammatory cytokines and promoting the apoptosis of cancer cells. It has also been shown to protect against neurodegeneration by reducing oxidative stress and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
FIT-039 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its solubility and stability can be limited, and further studies are required to optimize its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of FIT-039, including the optimization of its pharmacokinetic properties, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in various diseases. FIT-039 may also have potential applications in drug delivery and as a tool for studying the NF-κB signaling pathway.
Conclusion:
FIT-039 is a novel small molecule drug that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further research and development. However, further studies are required to fully understand its mechanisms of action and optimize its pharmacokinetic properties for clinical applications.
Synthesemethoden
FIT-039 can be synthesized using a multi-step process involving the reaction of 3-formylindole with thienylacetic acid and subsequent reduction of the resulting intermediate. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
FIT-039 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.
Eigenschaften
Molekularformel |
C16H14N2O2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-7,9,11H,8,10H2,(H,17,20) |
InChI-Schlüssel |
VUSDMGIJXQQBKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)
![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
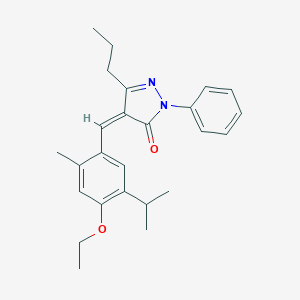
![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)
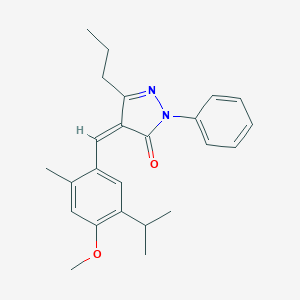
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)
![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)
